2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazolo[1,5-a]pyrimidines have been synthesized using various methods, including ultrasonic sonochemical methods and intermolecular aza-Wittig reactions. These methods offer advantages like simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013); (Barsy & El-Rady, 2006).
Pharmaceutical Applications
- Compounds with pyrazolo[1,5-a]pyrimidine structures have demonstrated a range of biological and medicinal properties. For instance, 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives have shown cytoprotective antiulcer activity in rats, along with low acute toxicity (Ikeda et al., 1996).
Antimicrobial Properties
- Some pyrazolo[3,4-d]pyrimidines have shown significant antibacterial effects against various pathogenic bacteria, including gram-positive and gram-negative strains. This suggests their potential as antimicrobial agents (Beyzaei et al., 2017).
Applications in Material Science
- Pyrimidine derivatives have been studied for their application in surface coatings and printing inks, showing good antimicrobial effects and enhanced physical and mechanical properties when incorporated into polyurethane varnishes and printing ink pastes (El‐Wahab et al., 2015).
Cancer Research
- Benzimidazole condensed ring systems, including substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been synthesized and exhibited varying degrees of antineoplastic activity against different cell lines, highlighting their potential in cancer research (Abdel-Hafez, 2007).
Molecular Structure Analysis
- Studies on the hydrogen-bonded chains in isostructural dihydro-cyclopenta[g]pyrazolo[1,5-a]pyrimidines have contributed to the understanding of molecular structures and interactions, which is vital in drug design and material science (Portilla et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing an imidazole ring are known to interact with various biological targets through different mechanisms . The interaction of the compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities reported for imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It has been found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This suggests that it interacts with these proteins and potentially other biomolecules in the cell.
Cellular Effects
2-Methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has shown remarkable antiproliferative activities against SW620 and HeLa cells . It influences cell function by regulating the PI3K/AKT/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the phosphorylation of AKT and S6 proteins, thereby regulating the PI3K/AKT/mTOR signaling pathway . This suggests that it binds to these proteins and inhibits their activity.
Properties
IUPAC Name |
11-methyl-2-(2-methylimidazol-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-18(15-7-4-3-5-8-15)19-22-17-10-6-9-16(17)20(25(19)23-13)24-12-11-21-14(24)2/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGZSDOZSVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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